2,5-Dibromo-4-(trifluoromethyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-4-(trifluoromethyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with bromine atoms at positions 2 and 5, and a trifluoromethyl group at position 4. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-(trifluoromethyl)thiazole typically involves the bromination of 4-(trifluoromethyl)thiazole. One common method includes the reaction of 4-(trifluoromethyl)thiazole with bromine in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines.
Major Products: The major products of these reactions depend on the specific nucleophile or oxidizing agent used. For example, substitution with an amine would yield an aminothiazole derivative, while oxidation might produce a sulfoxide or sulfone derivative .
Scientific Research Applications
2,5-Dibromo-4-(trifluoromethyl)thiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Agrochemicals: The compound is explored for its potential as a fungicide and herbicide due to its ability to inhibit specific enzymes in fungi and plants.
Material Science: It is used in the development of advanced materials, including organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-4-(trifluoromethyl)thiazole varies depending on its application:
Biological Systems: In medicinal chemistry, the compound may interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects.
Agrochemicals: As a fungicide, it interferes with the mitochondrial electron transport chain, leading to the death of fungal cells.
Comparison with Similar Compounds
2,4-Dibromothiazole: Similar in structure but lacks the trifluoromethyl group, which can significantly alter its chemical properties and biological activity.
Thifluzamide: An aromatic amide with a similar thiazole core, used as a fungicide.
Uniqueness: 2,5-Dibromo-4-(trifluoromethyl)thiazole is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These modifications can enhance its reactivity and specificity in various chemical and biological applications .
Properties
IUPAC Name |
2,5-dibromo-4-(trifluoromethyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Br2F3NS/c5-2-1(4(7,8)9)10-3(6)11-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGZFYCKSVWQQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=N1)Br)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Br2F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.